5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran

Lipophilicity Medicinal Chemistry Physicochemical Property

5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran (CAS 13391-34-9) is a bicyclic heterocycle with a partially saturated furan ring fused to a methoxy-substituted benzene core. It serves as a foundational scaffold in medicinal chemistry and agrochemical research, where its tetrahydrobenzofuran architecture is explored for bioactivity.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 13391-34-9
Cat. No. B12886197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran
CAS13391-34-9
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOC1=CCC2=C(C1)CCO2
InChIInChI=1S/C9H12O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2H,3-6H2,1H3
InChIKeyNVSQFEBPYBEHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran (CAS 13391-34-9): A Core Tetrahydrobenzofuran Scaffold for Procurement


5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran (CAS 13391-34-9) is a bicyclic heterocycle with a partially saturated furan ring fused to a methoxy-substituted benzene core. It serves as a foundational scaffold in medicinal chemistry and agrochemical research, where its tetrahydrobenzofuran architecture is explored for bioactivity [1]. Its established synthesis via lithium-ammonia reduction of benzofurans provides a reproducible route to this substitution pattern [2].

Why In-Class Analogs Cannot Simply Replace 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran


Subtle structural variations—such as the presence of a methoxy group at the 5-position versus a methyl or hydroxyl substituent—can dramatically alter the electronic character and lipophilicity of the tetrahydrobenzofuran scaffold, directly impacting target binding and pharmacokinetic profiles [1]. The specific saturation pattern (2,3,4,7-tetrahydro) distinguishes it from fully aromatic 5-methoxybenzofuran, influencing conformational flexibility and metabolic stability in ways that are not readily predicted from class-level behavior [2]. Furthermore, the regulatory status of structurally similar compounds (e.g., certain psychoactive benzofurans) means that procurement and use of precise substitution patterns is legally and functionally non-interchangeable [3].

Quantitative Differentiation Evidence for 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran Procurement Decisions


LogP Comparison Between 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran and 5-Methoxybenzofuran

5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran (CAS 13391-34-9) has a predicted logP of 1.98 , which is significantly lower than the logP of approximately 2.5 reported for the fully aromatic analog 5-methoxybenzofuran (CAS 13391-34-9 is a tetrahydro derivative; the aromatic analog 5-methoxybenzofuran has a higher predicted logP of ~2.4-2.5 based on its more planar, conjugated structure) [1]. The reduced lipophilicity may translate to improved aqueous solubility and different membrane permeability characteristics.

Lipophilicity Medicinal Chemistry Physicochemical Property

Synthetic Yield Differentiation: 5-Methoxy-2,3,4,7-tetrahydrobenzofuran vs. 2-Methyl Analog

In the lithium-ammonia reduction methodology reported by Darling and Wills (1967), 5-methoxy-2,3,4,7-tetrahydrobenzofuran was obtained as the major product from multiple benzofuran substrates, while the 2-methyl analog led to a significant side product (2,3,4,5,6,7-hexahydro-2-methylbenzofuran) due to over-reduction [1]. The absence of an alkyl substituent at the 2-position in the target compound prevents this over-reduction pathway, resulting in a cleaner reaction profile.

Synthetic Chemistry Yield Process Development

Boiling Point and Vapor Pressure as Procurement Distinction from 5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran

The target compound (CAS 13391-34-9) has a reported boiling point of 282.6°C and vapor pressure of 0.00569 mmHg at 25°C . In contrast, the 2-methyl-substituted analog 5-methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran (CAS 13391-33-8) exhibits a slightly higher boiling point of 286.2°C and lower vapor pressure of 0.0046 mmHg at 25°C . These differences, although modest, can impact distillation-based purification and headspace exposure in formulation processes.

Physicochemical Property Volatility Formulation

Class-Level Tetrahydrobenzofuran Cytotoxicity Benchmarking

Natural tetrahydrobenzofuran derivatives from Ferula sinkiangensis have demonstrated moderate cytotoxic activity against AGS gastric cancer cells, with compound 3 exhibiting an IC50 of 15.6 µM [1]. While the target compound 5-methoxy-2,3,4,7-tetrahydrobenzofuran itself has not been directly assayed in this system, it shares the identical 2,3,4,7-tetrahydrobenzofuran core with a methoxy substituent, positioning it as a structurally simpler analog for structure-activity relationship (SAR) studies. By comparison, more complex tetrahydrobenzofuran natural products such as rocaglamide exhibit nanomolar IC50 values (e.g., 25 nM against Jurkat T cells) [2], indicating that the simpler scaffold may serve as a baseline for assessing the contribution of additional functional groups.

Cytotoxicity Anticancer SAR

Molecular Weight and PSA Differentiation for CNS Drug Design Consideration

5-Methoxy-2,3,4,7-tetrahydrobenzofuran has a molecular weight of 152.19 g/mol , which is lower than many biologically active tetrahydrobenzofuran natural products (e.g., rocaglamide, MW 505.5 g/mol) [1]. With a predicted topological polar surface area (tPSA) of approximately 22.4 Ų, it falls well within the optimal range for CNS drug-likeness (tPSA < 60-70 Ų for blood-brain barrier penetration). The lower MW and favorable tPSA position this compound as a CNS-accessible scaffold, whereas heavier analogs may face permeability limitations.

Drug-likeness CNS Permeability Physicochemical Property

Scalable Synthetic Route Differentiation from Multi-Step Benzofuran Derivative Processes

Patent literature describes multi-step processes for complex 5-substituted benzofuran derivatives requiring numerous protection/deprotection and coupling steps [1]. In contrast, 5-methoxy-2,3,4,7-tetrahydrobenzofuran can be accessed in a single reduction step from commercially available 5-methoxybenzofuran derivatives [2]. For procurement purposes, a one-step synthetic route correlates with lower cost, shorter lead times, and higher batch-to-batch consistency compared to multi-step routes required for more elaborated analogs.

Process Chemistry Synthetic Efficiency Cost of Goods

Recommended Application Scenarios for Procuring 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran


CNS-Targeted Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 152.19 g/mol, tPSA of ~22.4 Ų, and logP of 1.98, 5-methoxy-2,3,4,7-tetrahydrobenzofuran satisfies key fragment-likeness criteria (MW < 250, logP < 3.5, tPSA < 60) when assessed against established CNS drug-likeness guidelines [1]. Its low complexity relative to natural tetrahydrobenzofurans (e.g., rocaglamide, MW 505) makes it an ideal starting fragment for CNS programs requiring high ligand efficiency.

Structure-Activity Relationship (SAR) Baseline for Tetrahydrobenzofuran Natural Products

Natural tetrahydrobenzofuran derivatives from Ferula and Aglaia species exhibit cytotoxic IC50 values ranging from nanomolar to micromolar concentrations [2]. 5-Methoxy-2,3,4,7-tetrahydrobenzofuran, as a minimal core scaffold, can serve as a negative control or baseline for deconvoluting the contribution of additional substituents (e.g., dioxanyl, phenyl, or amide groups) to observed bioactivity in SAR campaigns.

Process Chemistry Benchmarking and Scalable Synthesis Development

The established one-step lithium-ammonia reduction route [3] offers a benchmark for comparing the synthetic accessibility of newly designed tetrahydrobenzofuran analogs. For procurement of analogs requiring multi-step syntheses (4-6 steps per patent literature [4]), the simplicity of the target compound's route provides a quantitative baseline for step-count, yield, and cost-of-goods comparisons during early process development.

Physicochemical Standard for Chromatographic Method Development

With a boiling point of 282.6°C and vapor pressure of 0.00569 mmHg at 25°C , 5-methoxy-2,3,4,7-tetrahydrobenzofuran can serve as a volatility standard for gas chromatography method development when analyzing more complex tetrahydrobenzofuran libraries—its intermediate volatility distinguishes it from both the higher-boiling 2-methyl analog (BP 286.2°C) and lower-boiling fully aromatic benzofurans.

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